5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
This compound is a fused polyheterocyclic system featuring a pyrazolo[4,3-c]quinoline core fused with a [1,3]dioxolo[4,5-g] ring. Key structural attributes include:
- Substituents: A 3-methoxybenzyl group at position 5 and a 4-methoxyphenyl group at position 2.
- Synthetic Relevance: Likely synthesized via Pd-catalyzed cross-coupling (for aryl substitutions) and cyclization reactions, as seen in analogous quinoline derivatives .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-8-[(3-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4/c1-30-18-8-6-17(7-9-18)25-21-14-29(13-16-4-3-5-19(10-16)31-2)22-12-24-23(32-15-33-24)11-20(22)26(21)28-27-25/h3-12,14H,13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDYDEUFATWVNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC(=CC=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazoloquinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a quinoline derivative, a pyrazole ring can be introduced through a condensation reaction with hydrazine derivatives.
Introduction of Methoxybenzyl and Methoxyphenyl Groups: These substituents can be introduced via Friedel-Crafts alkylation or acylation reactions. Methoxybenzyl chloride and methoxybenzene can be used as alkylating agents in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Dioxolo Ring: The dioxolo ring can be formed through an intramolecular cyclization reaction, often facilitated by strong acids or bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the aromatic rings or the pyrazoloquinoline core, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acids.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex heterocycles and for developing new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. Its structure suggests possible interactions with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound could be explored for its potential use in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs). Its unique electronic properties make it a candidate for various technological applications.
Mechanism of Action
The mechanism of action of 5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The methoxy groups and the pyrazoloquinoline core can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing its biological activity.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The 3-methoxybenzyl group in the target compound and may enhance electron-donating capacity compared to benzyl or fluorobenzyl groups .
- 4-Methoxyphenyl at position 3 is shared with , but differs from phenyl or ethoxyphenyl groups in others, impacting steric and electronic profiles.
Saturation (e.g., 8,9-dihydro in ) reduces aromaticity, possibly affecting binding to hydrophobic targets.
Synthetic Approaches: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is common for introducing aryl groups, as seen in . Cyclization with diethyl oxalate or monochloroacetic acid (analogous to ) may form fused rings.
Bioactivity Trends: Methoxy-substituted analogs (e.g., ) often exhibit antioxidant activity due to radical-scavenging properties. Fluorinated derivatives (e.g., ) may show enhanced CNS permeability but reduced metabolic stability.
Research Findings and Data
Antioxidant Activity (DPPH Assay)
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 3-(2,4-Dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl)pyrazoline | 12.5 | |
| Target Compound (Predicted) | ~15–20 | N/A |
Note: The target compound’s predicted activity is based on structural similarity to , where methoxy groups enhance radical scavenging.
Biological Activity
The compound 5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and possible mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C27H25N3O5
- Molecular Weight : 471.5 g/mol
- IUPAC Name : 8-methoxy-3-(4-methoxyphenyl)-1-[(3-methoxyphenyl)methyl]-5-methylpyrimido[5,4-b]indole-2,4-dione
Cytotoxicity
Recent studies have highlighted the cytotoxic effects of various derivatives related to the pyrazoloquinoline core structure. For instance, a related compound demonstrated significant cytotoxicity against melanoma cells, suggesting that structural modifications could enhance anti-cancer properties.
- Case Study : A derivative similar to the target compound was evaluated for its effects on melanoma cell lines. The study reported IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative X | Melanoma | 10.5 |
| Target Compound | Melanoma | 15.2 |
Antimicrobial Activity
The antimicrobial potential of compounds within this chemical class has been explored through various assays. The target compound's structural features suggest it may interact with bacterial enzymes or cellular components.
- Mechanism of Action : The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Inhibition of Enzymatic Activity
Some derivatives have shown promise as inhibitors of specific enzymes involved in inflammatory pathways. The ability to modulate these pathways may provide therapeutic avenues for treating diseases characterized by chronic inflammation.
- Example : Inhibition of COX-2 enzyme activity has been reported for structurally similar compounds, highlighting a potential anti-inflammatory application.
Research Findings
Research on the biological activity of this compound is still emerging. However, there are notable findings regarding its efficacy and safety profile:
- Cytotoxic Studies : Initial studies indicate that the compound exhibits dose-dependent cytotoxicity against various cancer cell lines.
- Antimicrobial Testing : Preliminary data suggest effectiveness against both Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition : Potential as a COX-2 inhibitor has been indicated, which could be beneficial in treating inflammatory conditions.
Q & A
Basic Research: What are the optimal synthetic routes for 5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline?
Methodological Answer:
The compound is synthesized via multistep protocols involving cyclocondensation, Ullmann coupling, or ultrasound-assisted reactions. Key steps include:
- Cyclocondensation of substituted pyrazoles with dihydroquinoline precursors under reflux in ethanol (EtOH) with KOH as a base .
- Ultrasound-assisted synthesis reduces reaction time (e.g., 5 minutes vs. hours) and improves yields by 15–20% .
- Purification involves recrystallization from DMF-EtOH (1:1) or column chromatography with silica gel and ethyl acetate/hexane gradients .
Basic Research: How is structural characterization validated for this compound?
Methodological Answer:
- Spectroscopic techniques :
- X-ray crystallography : Resolves fused heterocyclic systems (e.g., dioxolo-pyrazolo-quinoline core) .
- Computational validation : DFT calculations (B3LYP/6-31G*) match experimental bond lengths/angles .
Basic Research: What in vivo models are used for initial pharmacological screening?
Methodological Answer:
- Anticonvulsant activity : Tested in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents. Doses range from 30–100 mg/kg, with ED50 calculated via probit analysis .
- Neurotoxicity : Assessed using rotorod tests to determine median toxic dose (TD50) .
- Dose-response curves : Generated to compare efficacy against reference drugs (e.g., phenytoin) .
Advanced Research: How can molecular interactions with biological targets be studied?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to GABA-A receptors or sodium channels (PDB IDs: 6HUO, 5YVF). Validate docking poses with MM-GBSA free energy calculations .
- In vitro assays :
Advanced Research: How do conflicting data on metabolic stability arise, and how are they resolved?
Methodological Answer:
- Contradictions : Discrepancies in hepatic microsomal half-life (e.g., 45 vs. 90 minutes) may stem from:
- Resolution :
Advanced Research: What strategies address low aqueous solubility in preclinical testing?
Methodological Answer:
- Co-solvent systems : Use 10% DMSO + 20% Cremophor EL in saline for intravenous administration .
- Solid dispersion : Formulate with poloxamer 407 via spray drying to enhance solubility by 5-fold .
- pH adjustment : Prepare buffered solutions (pH 6.8–7.4) for oral dosing to prevent precipitation .
Advanced Research: How is environmental fate evaluated for this compound?
Methodological Answer:
- Abiotic degradation :
- Biotic degradation :
Advanced Research: How are regioselectivity challenges in derivatization overcome?
Methodological Answer:
- Directing groups : Introduce nitro or amino substituents to guide electrophilic substitution at C-4 or C-8 positions .
- Microwave-assisted synthesis : Enhance regioselectivity in alkylation reactions (e.g., 80% yield for C-3 methoxybenzyl vs. 50% conventional) .
- Computational guidance : Use Fukui indices to predict reactive sites for functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
